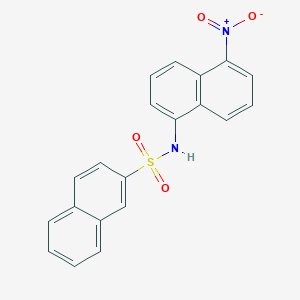
N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide, commonly known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIT belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of BNIT involves the inhibition of carbonic anhydrase, which is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is important in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting carbonic anhydrase, BNIT disrupts these processes and can lead to physiological effects such as decreased intraocular pressure and reduced seizure activity.
Biochemical and Physiological Effects:
BNIT has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase, reduction of intraocular pressure, and anticonvulsant activity. In addition, BNIT has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNIT in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the enzyme and its role in physiological processes with greater precision. However, one limitation of using BNIT is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of BNIT can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of BNIT. One area of interest is the development of BNIT derivatives with improved potency and selectivity for carbonic anhydrase isoforms. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of BNIT and its derivatives, which may have potential applications in the treatment of neurodegenerative diseases. Finally, the use of BNIT in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
BNIT has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. Several studies have shown that BNIT exhibits potent inhibitory activity against carbonic anhydrase, an enzyme that is involved in many physiological processes. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and other diseases, and BNIT shows promise as a new class of carbonic anhydrase inhibitors.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O6S/c1-26-16-7-6-10(8-15(16)20(22)23)27(24,25)19-14-9-13(18)17(21)12-5-3-2-4-11(12)14/h2-9,19,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZFAJPNBLDDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4079613.png)

![N-[1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-3-(2-furyl)-1-propanamine](/img/structure/B4079624.png)
![N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B4079628.png)
![methyl 2-cycloheptyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B4079644.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079655.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4079662.png)


![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079677.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)
![3-(benzyloxy)-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4079693.png)
![4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079700.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4079705.png)